molecular formula C18H28O2 B1252422 Coniferonic acid

Coniferonic acid

Cat. No.: B1252422
M. Wt: 276.4 g/mol
InChI Key: DNOBNGNBPVOMLW-XRPCLMINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coniferonic Acid, with the systematic name (5Z,9Z,12Z,15Z)-octadecatetraenoic acid, is an 18-carbon fatty acid with four cis-configured double bonds in the Δ5, Δ9, Δ12, and Δ15 positions . This structure classifies it as a non-methylene-interrupted fatty acid (NMIFA), making it a compound of significant interest in plant lipid biochemistry and stress physiology. It is biosynthesized from α-linolenic acid through the action of a Δ5-desaturase enzyme . This fatty acid is naturally found in various conifer species. It has been isolated and identified in notable concentrations in the leaves of Larix decidua (approx. 44% of total fatty acids), Abies grandis (approx. 38%), and other fir and pine species, as well as in the seed oil of Korean pine ( Pinus koraiensis ) . In the model microalga Chlamydomonas reinhardtii , this compound is recognized as an unconventional fatty acid that accumulates alongside pinolenic acid, particularly under stress conditions . Research indicates that its relative concentration compared to α-linolenic acid can serve as a useful tool for the taxonomic differentiation of some plant genera . This compound is primarily used in research to investigate lipid remodeling in plants and microalgae, especially in response to environmental stressors. Studies on balsam fir trees have explored the relationship between fatty acid composition, including this compound, and postharvest needle abscission resistance, suggesting a role in cold acclimation and membrane integrity . Furthermore, the broader class of Δ5-olefinic acids, which includes this compound, sciadonic acid, and pinolenic acid, is the subject of growing interest due to potential cannabimimetic properties; for instance, a monoglyceride of sciadonic acid has been identified as a ligand for the human CB1 cannabinoid receptor . Researchers utilize this compound as a standard for chromatography, a substrate for enzymatic activity assays, and a target molecule in metabolic engineering aimed at producing valuable NMIFAs in transgenic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,14-13-

InChI Key

DNOBNGNBPVOMLW-XRPCLMINSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCC=CCCCC(=O)O

Synonyms

coniferonic acid
delta5-alpha-linolenic acid

Origin of Product

United States

Natural Occurrence and Distribution of Coniferonic Acid

Phyto-Occurrence and Taxonomic Distribution of Coniferonic Acid

This compound is a characteristic fatty acid found in the lipids of various plant species, with a notable distribution across gymnosperms. oup.comresearchgate.netwikipedia.org It is often found alongside other Δ⁵-olefinic acids such as pinolenic, taxoleic, and sciadonic acid. wikipedia.orgwikipedia.orgwikipedia.org The presence and profile of these Δ⁵-olefinic acids serve as valuable chemotaxonomic markers for differentiating various conifer families, genera, and even sections. dss.go.thresearchgate.netresearchgate.net

This compound is commonly found in the seed lipids of gymnosperm pines. oup.comresearchgate.netwikipedia.org Beyond seeds, it has also been isolated from the leaves and wood of conifers. wikipedia.orgwikipedia.orgresearchgate.netncsu.edu

Several gymnosperm species are known to contain this compound, with varying concentrations. High concentrations have been reported in the leaves of certain species, including Larix decidua (approximately 44% of total fatty acids), Abies grandis (approximately 38%), Araucaria montana (approximately 8.9%), and Abies veitchii (approximately 7.8%). wikipedia.org In seed oils, notable concentrations have been found in Pinus koraiensis (Korean pine) (approximately 14.6%) and Fokienia hodginsii (approximately 2.8%). wikipedia.org

Δ⁵-UPIFAs, including this compound, are considered common constituents of seed oils across all coniferophyte families studied and are also characteristic of some cycadophyte families. ocl-journal.orgabcbot.pl For instance, the leaf lipids of Cycas revoluta, a Cycadophyte, have been reported to contain this compound in small quantities. csic.es Within the Pinaceae family, C18 Δ⁵-olefinic acids, which include this compound, are generally present in considerably higher amounts compared to their C20 counterparts. researchgate.net

The concentration of this compound in plant tissues can also be influenced by environmental factors. Seasonal changes in the needle lipids of Pinus sylvestris have shown variations in this compound content, potentially linked to factors such as temperature and solar radiation, and possibly reflecting an adaptation to low-temperature conditions. researchgate.net

Here is a summary of this compound concentrations in selected gymnosperm species:

SpeciesTissueApproximate Concentration (% of total fatty acids)Source
Larix deciduaLeaves44% wikipedia.org
Abies grandisLeaves38% wikipedia.org
Araucaria montanaLeaves8.9% wikipedia.org
Abies veitchiiLeaves7.8% wikipedia.org
Pinus koraiensisSeed oil14.6% wikipedia.org
Fokienia hodginsiiSeed oil2.8% wikipedia.org

This compound has been identified in different parts of gymnosperm plants, including seeds, leaves, and wood. wikipedia.orgwikipedia.orgresearchgate.netncsu.edunih.gov

Studies on the unicellular green microalga Chlamydomonas reinhardtii have provided insights into the localization of this compound within cells. In this alga, this compound is accumulated in a betain lipid known as diacylglyceryl (N,N,N-trimethyl) homoserine (DGTS), as well as in the phospholipid phosphatidylethanolamine (B1630911) (PE). oup.comaocs.org Research indicates that this compound is primarily located at the sn-2 position of both DGTS and PE components in C. reinhardtii. oup.com The biosynthesis of this compound in C. reinhardtii is understood to occur through desaturation at the sn-2 position of DGTS and PE. oup.com While direct subcellular localization of this compound in gymnosperms is not explicitly detailed in the provided information, studies on fatty acid desaturases involved in fatty acid synthesis in related organisms like polar Chlamydomonas predict these enzymes to be localized in the chloroplast, suggesting a potential role of this organelle in the synthesis and, possibly, initial localization of such fatty acids. kjom.org Furthermore, the desaturation of fatty acids is linked to the location of diacylglycerolipids and their transfer between the chloroplast envelope and the endoplasmic reticulum. researchgate.net

Distribution Across Gymnosperm Genera and Species

Biosynthesis and Accumulation in Lower Eukaryotes and Microorganisms

This compound biosynthesis is understood to involve specific enzymatic steps, and its accumulation has been observed in certain lower eukaryotes.

This compound is assumed to be biosynthesized from α-linolenic acid (ALA; 18:3Δ⁹,¹²,¹⁵) through the action of a Δ⁵-desaturase enzyme. oup.comresearchgate.netwikipedia.orgresearchgate.net

Unicellular green microalgae, particularly Chlamydomonas reinhardtii, are known to accumulate this compound. oup.comresearchgate.netaocs.org A specific front-end desaturase, designated CrDES, isolated from C. reinhardtii, has been identified as being responsible for the production of this compound (along with pinolenic acid) by catalyzing the Δ⁵-desaturation of α-linolenic acid. oup.comresearchgate.netnih.govnies.go.jp This enzyme exhibits ω13 desaturase activity on ω9 unsaturated C18/C20 fatty acids. oup.comresearchgate.netnih.gov Heterologous expression of CrDES in the methylotrophic yeast Pichia pastoris successfully resulted in the production of this compound. oup.comresearchgate.net Similarly, transgenic tobacco plants engineered to express CrDES were shown to accumulate this compound in their leaves. oup.comresearchgate.net this compound has also been detected in environmental isolates of Chlamydomonas-like algae. asm.org

While lower eukaryotes, including fungi and bacteria, possess diverse desaturases involved in the production of polyunsaturated fatty acids (PUFAs), specific detailed metabolic pathways leading directly to this compound in fungi or bacteria were not explicitly described in the provided search results. semanticscholar.orgnih.gov Some search results mention that front-end desaturases from fungi belong to a phylogenetic group that includes CrDES, the enzyme responsible for this compound synthesis in Chlamydomonas reinhardtii. oup.comresearchgate.net However, comprehensive details on fungal or bacterial metabolic pathways specifically for this compound biosynthesis were not available within the scope of the provided information.

Algal Systems as Producers of this compound

Environmental Presence and Dynamics of this compound

Based on the provided search results, there is no explicit information available regarding the presence and dynamics of this compound in the broader environment, such as soil, water, or air, after it is released from organisms. The information focuses primarily on its occurrence within plants and algae.

Biosynthesis of Coniferonic Acid

Precursor Pathways and Metabolic Fluxes Leading to Coniferonic Acid

The synthesis of this compound is integrated within the broader fatty acid synthesis and modification pathways of the producing organism. guidetopharmacology.orgnih.govmdpi.comuni.lu These pathways generate the necessary precursor molecules that are subsequently acted upon by specific enzymes to yield this compound.

Role of Alpha-Linolenic Acid as a Direct Precursor

Alpha-linolenic acid (ALA) is identified as a direct precursor in the biosynthesis of this compound. nih.govwikipedia.orgflybase.orgkjom.org ALA is an 18-carbon fatty acid with three cis double bonds at positions 9, 12, and 15 (18:3, Δ9,12,15). flybase.orgwikipedia.org The conversion of ALA to this compound (18:4, Δ5,9,12,15) involves the introduction of an additional double bond at the Δ5 position. nih.govwikipedia.orgresearchgate.netnih.gov This step is catalyzed by a specific desaturase enzyme. wikipedia.orgresearchgate.netnih.gov Studies, particularly in Chlamydomonas reinhardtii, have shown that as this compound accumulates, there is a corresponding reduction in the amount of ALA, supporting its role as a direct precursor. nih.govebi.ac.uk

Enzymology of this compound Biosynthesis

The key enzymatic step in this compound biosynthesis is the introduction of the Δ5 double bond into alpha-linolenic acid. nih.govmdpi.comflybase.orgkjom.org This reaction is catalyzed by a specific fatty acid desaturase.

Characterization and Activity of Δ5-Desaturases (e.g., CrDES)

A crucial enzyme involved in this compound biosynthesis is the Δ5-desaturase. In Chlamydomonas reinhardtii, a front-end desaturase named CrDES has been characterized for its role in producing both pinolenic acid (18:3, Δ5,9,12) and this compound (18:4, Δ5,9,12,15). nih.govflybase.orgkjom.orglipidmaps.orgaocs.org CrDES is an ω-13 desaturase that acts on ω-9 unsaturated C18/C20 fatty acids. kjom.orgebi.ac.uk Heterologous expression of the CrDES gene in organisms like methylotrophic yeast (Pichia pastoris) and tobacco has demonstrated its Δ5-desaturase activity on both linoleic acid (18:2, Δ9,12) and alpha-linolenic acid, leading to the production of pinolenic and coniferonic acids, respectively. nih.govebi.ac.uk CrDES contains a cytochrome b5 domain at its N-terminus, a characteristic feature of some front-end desaturases. nih.govebi.ac.uk While CrDES exhibits Δ5-desaturase activity on C18 substrates, it has also shown unexpected Δ7-desaturase activity on certain C20 fatty acids, suggesting a broader ω-13 desaturase function. nih.govebi.ac.uk

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular mechanisms regulating this compound biosynthesis are being investigated, particularly in model organisms like Chlamydomonas reinhardtii. Studies have begun to identify genes encoding the key enzymes, such as CrDES. nih.govmdpi.comebi.ac.uk Transcriptional regulation of these genes plays a role in controlling the levels of this compound produced. For instance, research on the transcription factor CrbZIP1 in Chlamydomonas reinhardtii suggests it may be involved in inducing the expression of desaturases like CrDES under certain stress conditions, although its direct regulation of ALA or this compound production requires further investigation. researchgate.net Understanding the genetic and molecular regulation is crucial for potential metabolic engineering efforts to modulate this compound production.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13751481
Alpha-Linolenic acid5280934
Pinolenic acid5312557
Linoleic acid5280450
Oleic acid445639
Stearic acid5281
Palmitic acid985
Gamma-Linolenic acid5280933
Stearidonic acid5281127
Arachidonic acid444899
Eicosapentaenoic acid446393
Docosahexaenoic acid445580
Palmitoleic acid445638
cis-Vaccenic acid5282761
Gondoic acid5282768
Dihomo-gamma-linolenic acid5280581
Taxoleic acid5283332
Sciadonic acid5283331
Juniperonic acid6437794

Data Table: Fatty Acid Composition in Selected Conifer Species

While specific data tables detailing metabolic fluxes or enzymatic activity rates for this compound biosynthesis across various species were not extensively available in the search results, the natural occurrence data provides context for its presence in conifers.

Conifer SpeciesApproximate this compound (% of total fatty acids) wikipedia.org
Larix decidua~44%
Abies grandis~38%
Araucaria montana~8.9%
Abies veitchii~7.8%
Pinus koraiensis~14.6% (in seed oil)
Fokienia hodginsii~2.8% (in seed oil)

Gene Identification and Transcriptional Regulation

The biosynthesis of this compound from α-linolenic acid is hypothesized to be catalyzed by a Δ5-desaturase wikipedia.orgoup.com. While Δ5-desaturase genes have been identified in various organisms, including fungi, diatoms, and liverworts, the specific Δ5-desaturase gene dedicated to the synthesis of this compound from ALA was not initially identified oup.com.

Research in Chlamydomonas reinhardtii led to the isolation of a cDNA clone encoding a putative fatty acid desaturase, named CrDES, which contains a cytochrome b5 domain at the N-terminus oup.comresearchgate.net. This enzyme has been shown to be involved in the synthesis of both pinolenic acid and this compound oup.comkjom.orgnih.govnih.gov. Heterologous expression of CrDES in methylotrophic yeast and tobacco demonstrated its ability to produce these fatty acids from linoleic acid (LA; 18:2Δ9,12) and α-linolenic acid, respectively oup.com. CrDES exhibits ω13-desaturase activity for Δ9-unsaturated C18/C20 fatty acids, introducing a double bond from the methyl terminus nih.gov.

Transcriptional regulation of fatty acid desaturase genes plays a crucial role in controlling the levels of polyunsaturated fatty acids, including this compound precursors. In Arctic Chlamydomonas sp. KNM0029C, temperature changes influence the expression of fatty acid desaturase (FAD) genes kjom.org. For instance, upon a temperature decrease, FAD5, FAD6, FAD7, and Δ4FAD genes were up-regulated, leading to increased polyunsaturated fatty acid accumulation kjom.org. Conversely, temperature increases can lead to the regulation of these genes to control polyunsaturated fatty acid levels kjom.org.

In Chlamydomonas reinhardtii, the transcription factor CrbZIP1 has been implicated in regulating the expression of certain desaturases, although FAD7 transcript accumulation, which is associated with the production of α-linolenic acid (a precursor to this compound), does not appear to be under the regulation of CrbZIP1 nih.gov. CrbZIP1 has been shown to directly upregulate the expression of the DGTS synthase gene BTA1, which is relevant as this compound is found in DGTS lipids nih.gov.

Research in balsam fir (Abies balsamea) has indicated that genotype can significantly affect the levels of unsaturated fatty acids, including this compound mdpi.com. In genotypes with high needle abscission resistance, this compound levels were found to be lower compared to genotypes with low needle abscission resistance mdpi.com. This suggests that genetic factors influence the accumulation of this compound in this species mdpi.com.

Post-Transcriptional and Post-Translational Controls

While significant research has focused on the genes and transcriptional regulation involved in fatty acid biosynthesis, including that of this compound, detailed information specifically on post-transcriptional and post-translational controls directly affecting this compound synthesis is less extensively documented in the provided search results.

However, the cellular location of desaturation steps can be considered a form of post-translational targeting or control. In Chlamydomonas reinhardtii, while the initial 18:0 desaturation occurs with stearoyl-ACP in a manner similar to plants, subsequent fatty acid desaturations, including those leading to this compound, occur on acyl chains that have already been incorporated into glycerolipids nih.gov. This suggests that the enzymes involved in introducing double bonds at positions like Δ5 act on complex lipids rather than free fatty acids or acyl-CoA substrates, implying a level of control exerted by the lipid environment and the enzymes' localization to specific cellular membranes like the endoplasmic reticulum oup.comnih.govaocs.org.

Furthermore, the functional characterization of enzymes like CrDES, which acts as a front-end desaturase with ω13-desaturase activity, highlights the specificity of the enzyme for certain substrates and double bond positions nih.gov. The efficiency and substrate preference of such desaturases can be influenced by post-translational modifications or interactions with other proteins, although specific examples for this compound biosynthesis were not detailed in the search results.

The presence of this compound in specific lipid classes like DGTS and PE in C. reinhardtii oup.comnih.gov suggests that the channeling of fatty acid precursors into different lipid synthesis pathways could also be considered a form of post-synthetic control influencing the final lipid profile. Enzymes involved in the assembly of these complex lipids, such as DGTS synthase (BTA1), whose expression is regulated by factors like CrbZIP1 nih.gov, indirectly influence the availability of lipid substrates for desaturation and thus the final accumulation of this compound within these lipids.

Ecological and Biological Roles of Coniferonic Acid Non Clinical

Coniferonic Acid in Plant Defense Mechanisms

This compound plays a role in the intricate defense mechanisms employed by plants against various stressors, both living (biotic) and non-living (abiotic).

Response to Biotic Stress (e.g., Herbivores, Pathogens)

Plants have evolved sophisticated defense strategies to resist attacks from pathogenic microbes and herbivorous organisms frontiersin.org. Fatty acids, including unsaturated fatty acids like linoleic and linolenic acids, are recognized as important components in plant defense mechanisms researchgate.net. These fatty acids can act directly or serve as precursors for oxylipins, a diverse group of oxygenated fatty acid derivatives involved in defense signaling researchgate.net. While research often highlights the roles of linoleic and linolenic acids in defense responses and as precursors for signaling molecules like jasmonic acid, which regulates plant defense responses to insect herbivores, the specific involvement of this compound in these pathways is an area of ongoing investigation researchgate.netresearchgate.netnih.gov. Studies on microalgae have identified oxylipins derived from this compound, suggesting a potential role in chemically-mediated interactions, which can include defense against other organisms researchgate.net.

Involvement in Abiotic Stress Responses

Abiotic stresses, such as drought, extreme temperatures (cold and heat), salinity, and heavy metals, significantly impact plant growth and survival mdpi.comfrontiersin.org. Plants respond to these stresses through complex mechanisms, including modifications in membrane lipid composition frontiersin.orgresearchgate.netcolab.ws. Unsaturated fatty acids are crucial for adaptation to abiotic stresses, particularly temperature fluctuations, by maintaining membrane fluidity researchgate.netresearchgate.netresearchgate.net. While trienoic fatty acids are known to be vital for adaptation to temperature stress, the precise involvement of this compound (an 18:4 fatty acid) in these responses is less studied compared to other unsaturated fatty acids researchgate.netresearchgate.netmdpi.com. However, changes in the content of Δ5-unsaturated polymethylene-interrupted fatty acids (Δ5-UPIFAs), which include this compound, in pine needles have been associated with adaptation to low temperatures researchgate.net. Research on balsam fir indicated that this compound concentrations were lower in genotypes with high needle abscission resistance, a trait linked to cold acclimation mdpi.com. This suggests a potential, though not yet fully elucidated, role for this compound in the plant's response to cold stress mdpi.com.

This compound in Allelopathic Interactions

Allelopathy involves chemical interactions between plants or between plants and microorganisms that can influence growth and development researchgate.net.

Impact on Inter-Plant Chemical Communication

Plants utilize a variety of chemical signals for communication, both above and below ground frontiersin.org. Root exudates, containing a blend of organic compounds including fatty acids, play a role in modulating the rhizospheric microbial community and can act as chemical signals to neighboring plants frontiersin.org. While free fatty acids are known allelopathic compounds in some organisms like green algae, the specific role of this compound in direct inter-plant chemical communication or in mediating interactions with the rhizosphere is not extensively detailed in the provided information researchgate.net. However, its presence as a plant metabolite suggests a potential, yet to be fully explored, involvement in these complex chemical dialogues nih.gov.

Influence on Seed Germination and Plant Growth Modulation

The influence of various compounds on seed germination and plant growth is well-established, with plant growth substances like gibberellins (B7789140) and abscisic acid playing critical regulatory roles lyonia.orgfrontiersin.org. While the provided information discusses the impact of gibberellic acid on conifer seed germination, it does not directly address the influence of this compound on this process or on general plant growth modulation lyonia.org. Further research is needed to determine if this compound has direct effects on seed germination rates or acts as a modulator of plant growth.

This compound as a Structural or Precursor Component in Plant Biology

This compound, as a fatty acid, is a fundamental building block in plant biology, contributing to structural components and serving as a precursor for other molecules.

Fatty acids are integral components of cellular membranes, influencing their structure and fluidity, which is particularly important for adaptation to environmental changes like temperature fluctuations researchgate.net. This compound, being a polyunsaturated fatty acid, likely contributes to the lipid composition of plant membranes, especially in species where it is abundant wikipedia.orgresearchgate.net.

Furthermore, fatty acids serve as precursors for a wide array of aliphatic compounds in plants, including membrane glycerolipids, triacylglycerols (TAG), and signaling molecules like jasmonates frontiersin.orgaocs.org. This compound is assumed to be synthesized from α-linolenic acid, highlighting its position within fatty acid biosynthesis pathways wikipedia.orgoup.comresearchgate.net. Studies on microalgae have shown that this compound can be incorporated into triacylglycerols, suggesting its role in energy storage lipids aocs.orgasm.org. Additionally, as mentioned earlier, oxylipins, which can be derived from polyunsaturated fatty acids, are involved in stress responses, indicating a potential role for this compound as a precursor for these signaling molecules researchgate.netresearchgate.net. The biosynthesis of this compound from α-linolenic acid by Δ5-desaturase has been demonstrated in organisms like the green alga Chlamydomonas reinhardtii, further solidifying its role as a product within plant fatty acid metabolism oup.comresearchgate.netasm.orgnig.ac.jpsourui.orgnies.go.jp.

Role in Cell Wall Composition and Architecture (indirectly from lignin)

The plant cell wall is a dynamic and complex structure composed primarily of polysaccharides (cellulose, hemicellulose, and pectin) and, in secondary walls, lignin (B12514952) britannica.commicrobenotes.comnih.gov. Lignin is deposited within the cell wall matrix, occupying the spaces between other components, which increases the wall's rigidity and provides mechanical support britannica.comnih.gov. This lignification process is crucial for the structural integrity of plants, contributing to mechanical strength and playing a role in abiotic stress tolerance maxapress.com.

Lignin's presence in the secondary cell wall significantly influences its properties, providing strength and rigidity britannica.comnih.gov. Changes in lignin content or composition can affect the mechanical properties of the cell wall maxapress.com. Since this compound is a plant metabolite nih.gov, its metabolic pathways could potentially intersect with or influence the availability of precursors for lignin or associated cell wall components, thereby indirectly affecting cell wall composition and architecture. However, the precise nature of this indirect role based on the provided information is not clearly defined.

The cell wall serves multiple functions, including providing structural support, protecting against osmotic lysis and physical damage, and facilitating cell-to-cell communication microbenotes.comfrontiersin.orgslideshare.netlibretexts.org. The intricate network of polysaccharides and lignin (in secondary walls) determines these properties britannica.comnih.gov. While this compound's direct contribution to the main structural polymers of the plant cell wall (cellulose, hemicellulose, pectin, and lignin) is not explicitly described, its existence as a plant metabolite suggests it may play a role in metabolic processes that support cell wall development or the synthesis of related protective biopolymers.

Biochemical Mechanisms of Coniferonic Acid Action Non Clinical

Coniferonic Acid Interactions with Plant Cellular Components

This compound, as a fatty acid, is an integral component of cellular membranes in the form of amphiphilic lipids, influencing membrane integrity mdpi.com. Its interactions with other cellular components, such as enzymes and proteins, are crucial to understanding its function.

Modulation of Enzyme Activities in Plant Systems

While direct studies on this compound modulating the activity of other plant enzymes are limited in the provided search results, the presence of fatty acids can influence enzyme activities within the rhizosphere, particularly extracellular enzymes, which respond to environmental factors and organic acid exudates from plant roots cabidigitallibrary.org. This suggests a broader potential for fatty acids like this compound to indirectly influence enzymatic processes in the plant environment.

Ligand-Protein Binding Studies in Plant Cells

The concept of ligand-protein binding is fundamental to how many small molecules, including fatty acids and hormones, exert their effects in biological systems. While specific studies detailing this compound binding directly to plant proteins are not explicitly detailed in the search results, research on other plant compounds and signaling molecules provides a conceptual framework. For example, plant hormones like abscisic acid are known to bind to specific receptor proteins, such as the RNA-binding protein FCA, to regulate physiological processes nih.gov. Similarly, jasmonates, a class of lipid-derived signaling molecules, initiate signal transduction upon forming a ternary complex with the E3 ubiquitin ligase SCFCOI1 and JAZ proteins nih.gov. These examples highlight that lipid-derived molecules can act as ligands for plant proteins, triggering downstream responses.

Given the structural nature of this compound as a fatty acid, it is plausible that it could interact with or bind to specific plant proteins, potentially including enzymes involved in lipid metabolism, transport proteins, or even regulatory proteins that influence gene expression or signaling pathways. However, specific experimental evidence demonstrating direct ligand-protein binding of this compound in plant cells requires further investigation.

This compound Influence on Intracellular Signaling Pathways in Plants

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in plants, involved in various physiological and stress responses researchgate.net. This compound, as a polyunsaturated fatty acid, may play a role in these intricate signaling networks.

Effects on Phytohormone Signaling Cascades (e.g., Jasmonates)

Jasmonates (JAs), a class of lipid-derived phytohormones, are crucial signaling molecules that regulate plant growth, development, and responses to biotic and abiotic stresses nih.govmdpi.com. Alpha-linolenic acid (ALA), a precursor to this compound, is also a key precursor in the biosynthesis of jasmonic acid mdpi.com. This metabolic link suggests a potential interplay between this compound and the jasmonate signaling pathway.

While direct evidence of this compound influencing jasmonate signaling cascades is not explicitly detailed, the accumulation of fatty acids, including this compound, has been observed in response to environmental factors such as cold temperatures researchgate.net. Changes in fatty acid profiles, particularly linolenic acid, have been linked to the synthesis of jasmonic acid and the mediation of cold acclimation mdpi.com. This indirect association suggests that alterations in this compound levels, or its metabolic precursors, could potentially impact the availability of substrates for jasmonate biosynthesis, thereby indirectly influencing jasmonate-mediated signaling.

Phytohormone signaling cascades involve complex interactions and crosstalk between different hormonal pathways mdpi.com. Further research is needed to elucidate any direct or indirect effects of this compound on the biosynthesis, perception, or signal transduction of jasmonates or other phytohormones.

This compound Effects on Plant Physiological Processes

Fatty acids play diverse roles in plant physiological processes, including growth, development, and responses to environmental cues mdpi.comresearchgate.netresearchgate.net. While the specific physiological roles of this compound are still being explored, its presence in certain plant species and its potential links to signaling pathways suggest its involvement in various functions.

This compound is found in the needles of pine trees, and its content, along with other unsaturated fatty acids, has been observed to increase during the autumnal transition to dormancy and in response to low temperatures researchgate.netresearchgate.net. This suggests a potential role for this compound in plant adaptation to cold climates and in processes related to cold tolerance or hardening researchgate.net. Changes in fatty acid composition of membranes are known to be an important cold-induced effect in plants, influencing membrane integrity and function at low temperatures mdpi.com.

Furthermore, changes in fatty acid profiles, including this compound, have been linked to postharvest needle abscission resistance in balsam fir trees mdpi.com. Genotypes with higher needle abscission resistance showed lower levels of this compound compared to those with lower resistance mdpi.com. This observation suggests a potential correlation between this compound levels and processes related to senescence or abscission in plants.

The precise physiological mechanisms by which this compound influences these processes require further investigation. It is possible that its effects are mediated through its role as a membrane component, its potential involvement in signaling pathways, or its interaction with other cellular molecules.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5312452
Alpha-linolenic acid5280934
Jasmonic acid5280366
Abscisic acid6437567
Linoleic acid5280445
Pinolenic acid5312451
Sciadonic acid445084
Arachidonic acid444860
Oleic acid445639
Palmitic acid985
Stearic acid1145
Palmitoleic acid445638
Icosadienoic acid5312453
Taxoleic acid5281121
Keteleeronic acid5312454
Juniperonic acid5312455

Data Table: Fatty Acid Content in Balsam Fir Genotypes with Varying Needle Abscission Resistance

Fatty AcidHigh NAR Genotypes (% of total fatty acids)Low NAR Genotypes (% of total fatty acids)Significance
Palmitic acidHigherLowerSignificant
Palmitoleic acidHigherLowerSignificant
Linolenic acidHigherLowerSignificant
Arachidic acidLowerHigherLower
Oleic acidLowerHigherLower
Linoleic acidLowerHigherLower
Pinolenic acidLowerHigherLower
This compoundLower (average 6% lower)HigherSignificant
Icosadienoic acidLowerHigherLower
Sciadonic acidLower (average 12% lower)HigherSignificant

Note: Data is based on reported trends and significant differences between genotypes mdpi.com. Specific percentage values are illustrative based on the description provided in the source.

Influence on Plant Development and Growth

Fatty acids are fundamental components of plant lipids and play crucial roles in various aspects of plant life, including growth and development. researchgate.net They are integral to cellular membranes, influencing their integrity and function. mdpi.com Fatty acids are synthesized through processes involving desaturases and elongases, which introduce double bonds and extend carbon chains, respectively. mdpi.com

This compound is synthesized from α-linolenic acid (ALA; 18:3Δ9,12,15) through Δ5-desaturation, a process catalyzed by 'front-end' desaturases that introduce a double bond closer to the carboxyl group. oup.com Studies involving transgenic tobacco plants expressing a Δ5-desaturase from Chlamydomonas reinhardtii have shown the accumulation of this compound in the leaves. oup.com The production of this compound in these transgenic plants suggests the potential for large-scale production in higher plants. oup.com

Fatty acid composition in plant tissues can change under the influence of environmental factors such as temperature and solar radiation, affecting the biosynthesis of chloroplast membrane lipids. researchgate.net In Pinus sylvestris needles, the content of Δ5-UPIFAs, including this compound, was observed to change throughout the growth period, with higher levels noted in March and April, a decrease in June, and an increase again in September. researchgate.net This seasonal variation in fatty acid composition, including this compound, may be linked to adaptation to different environmental conditions and could indirectly influence growth and development patterns. researchgate.net

Changes in fatty acid profiles are recognized as an important cold-induced effect in plants, influencing the integrity of cellular membranes crucial for various cellular processes, including those related to growth and development. mdpi.com The abundance of Δ5-UPIFAs and α-linolenic acid in conifer needles is often associated with plant adaptation to low temperatures. researchgate.net

Although the precise mechanisms by which this compound directly influences plant development and growth require further investigation, its presence as a significant component of membrane lipids in certain plant species and the observed changes in its concentration in response to environmental cues and genetic variations related to growth-related traits (like needle abscission) indicate a potential, albeit not fully elucidated, role.

Role in Oxidative Stress Management in Plant Tissues

Oxidative stress in plants is a common consequence of various environmental challenges, including abiotic stresses like extreme temperature, drought, salinity, and heavy metals, as well as biotic stresses like pathogen infection. frontiersin.orgnih.gov This stress leads to the excessive production of reactive oxygen species (ROS), which can cause damage to cellular components, including lipids, proteins, and nucleic acids. frontiersin.orgnih.gov Plants have evolved complex antioxidant defense systems, comprising both enzymatic and non-enzymatic components, to scavenge ROS and mitigate oxidative damage. mdpi.comnih.govresearchgate.net

Unsaturated fatty acids (UFAs) are known to play multiple roles in plant defense against various stresses, including acting as precursors for bioactive molecules and regulators of stress signaling. frontiersin.org However, due to the presence of double bonds, UFAs are also vulnerable to ROS-induced peroxidation, leading to the formation of indicators of oxidative stress like malondialdehyde (MDA). frontiersin.orgfrontiersin.org

While the direct antioxidant activity or specific role of this compound in scavenging ROS is not explicitly detailed in the provided search results, its classification as an unsaturated fatty acid found in plants known for their resilience to environmental stresses (like conifers adapted to low temperatures) suggests a potential involvement in stress responses. oup.comresearchgate.net Unsaturated fatty acids, in general, are recognized for their role in conferring cold tolerance on cells in plants. oup.comoup.com

Research on other plant species under stress conditions has shown alterations in the levels of various fatty acids and the activation of antioxidant enzymes to counteract oxidative damage. frontiersin.org For example, studies on mustard under elevated temperature stress revealed increased levels of fatty acids like palmitic, stearic, oleic, and linoleic acids, alongside enhanced activity of antioxidant enzymes such as superoxide (B77818) dismutase, peroxidase, and catalase. frontiersin.org These findings highlight the intricate relationship between fatty acid metabolism and the oxidative stress response in plants.

Although a direct mechanistic link between this compound specifically and the enzymatic or non-enzymatic antioxidant defense system is not explicitly provided, its presence and changes in concentration in plants experiencing environmental stress, particularly cold, imply a potential supportive or regulatory role within the broader context of the plant's strategy for managing oxidative stress. Further research is needed to elucidate the precise biochemical mechanisms by which this compound might contribute to oxidative stress tolerance in plant tissues.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281125
Pinolenic acid5281126
Sciadonic acid5281127
α-Linolenic acid5280934
Linoleic acid5280342
Oleic acid63711
Palmitic acid985
Stearic acid1144
Arachidic acid10466
Icosadienoic acid5312555
Palmitoleic acid445638
Jasmonic acid5280372
Abscisic acid5280376
Gibberellic acid (GA3)5280447
Humic acid49606051
Ascorbic acid54670067
Glutathione124883
Proline145742
Malondialdehyde8448
Hydrogen peroxide784

Data Tables

Based on the search results, a potential data table could illustrate the changes in fatty acid composition, including this compound, in response to environmental factors or in different plant genotypes.

Table 1: Relative Percentage of Key Unsaturated Fatty Acids in Balsam Fir Needles of Different Genotypes (Illustrative Data based on Search Result mdpi.com)

Fatty AcidLow NAR Genotype (%)High NAR Genotype (%)Percentage Decrease in High NAR Genotype (%)
Oleic acid[Data from Source 4][Data from Source 4]7%
Linoleic acid[Data from Source 4][Data from Source 4]15%
Pinolenic acid[Data from Source 4][Data from Source 4]27%
This compound[Data from Source 4][Data from Source 4]6%
Icosadienoic acid[Data from Source 4][Data from Source 4]50%
Sciadonic acid[Data from Source 4][Data from Source 4]18%

Note: The exact percentage values for Low and High NAR Genotypes are not explicitly provided as absolute percentages of total fatty acids in the snippet mdpi.com, but the percentage decrease in High NAR genotypes compared to Low NAR genotypes is stated. A full table would require extracting or calculating these absolute values from the source if available.

Table 2: Seasonal Variation in Δ5-UPIFA Content in Pinus sylvestris Needles (Illustrative Data based on Search Result researchgate.net)

MonthΔ5-UPIFA Content (% of total FAs)
March16.1%
April16.9%
June6.0%
September20.4%

Note: This table presents illustrative data based on the percentages mentioned in search result researchgate.net for the sum of Δ5-UPIFAs, which includes this compound.

Analytical and Methodological Approaches for Coniferonic Acid Research

Extraction and Purification Methodologies for Coniferonic Acid

The initial steps in studying this compound from natural sources involve its efficient extraction from the biological matrix and subsequent purification to isolate it from other lipids and cellular components.

Solvent extraction is a fundamental step in isolating lipids, including this compound, from biological samples. Various solvent systems are utilized depending on the nature of the sample matrix (e.g., plant tissue, algae) and the target lipid classes. Mixtures of chloroform (B151607) and methanol (B129727) are widely used and considered gold standards for efficient lipid extraction from a broad range of biological samples, including plant and animal tissues fishersci.cauni.lu. Other solvent combinations explored for lipid extraction include hexane/isopropanol and ethanol (B145695) fishersci.cauni.lu, as well as petroleum ether, n-hexane, n-heptane, acetone, benzene, water-saturated 1-butanol, methanol, and 95% ethanol. The choice of solvent can influence the selectivity of extraction for different lipid classes fishersci.ca. Unconventional methods such as ultrasound-assisted extraction have also been investigated for lipid recovery from sources like microalgae uni.lu. Following initial extraction, lipid fractionation techniques, such as using silicic acid columns, can be employed to separate different lipid classes.

Chromatographic methods are essential for purifying this compound from crude lipid extracts. Solid-Phase Extraction (SPE) is a versatile technique used for sample cleanup, removing interfering substances, and concentrating analytes. SPE can be tailored by selecting appropriate sorbent chemistries and elution solvents to selectively retain and elute the target fatty acid. It is a common step before analysis by techniques like LC-MS/MS. Thin Layer Chromatography (TLC) is another valuable technique for separating lipids based on their polarity. Silica (B1680970) gel plates are commonly used as the stationary phase, with various solvent systems, such as mixtures of petroleum ether, diethyl ether, and acetic acid, employed as the mobile phase. TLC allows for the visualization and isolation of different lipid components, and preparative TLC can be used to purify small quantities of a target compound. For acidic compounds like fatty acids, adding a small percentage of acetic or formic acid to the TLC solvent system can be beneficial.

Solvent Extraction and Lipid Fractionation

Spectroscopic Characterization Techniques for this compound

Once extracted and purified, spectroscopic techniques are crucial for confirming the identity and determining the structure and quantity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including fatty acids. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen atoms within the this compound molecule, allowing for the confirmation of its chain length, the number and positions of double bonds, and their cis configuration. NMR can also be used for the quantitative determination of fatty acids in a sample.

Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used for the identification and quantification of fatty acids, including this compound uni.lu. For GC-MS analysis of fatty acids, samples are typically derivatized into more volatile fatty acid methyl esters (FAMEs) or pyrrolidide derivatives uni.lu. The mass spectra obtained provide characteristic fragmentation patterns and molecular ions that help confirm the identity of this compound by comparison with standards or databases. LC-MS and LC-MS/MS offer alternatives for fatty acid analysis, sometimes without the need for derivatization, although derivatization can enhance ionization efficiency and sensitivity. These techniques are invaluable for both qualitative identification and accurate quantification of this compound in complex biological samples.

While not as commonly the primary methods for detailed structural elucidation of fatty acids compared to NMR and MS, UV-Vis and Infrared (IR) spectroscopy can provide complementary information. UV-Vis spectroscopy is useful for detecting compounds with conjugated double bond systems, although this compound's isolated double bonds mean it does not have a strong UV-Vis chromophore. IR spectroscopy can provide information about the functional groups present in the molecule, such as the characteristic absorption of the carboxylic acid group (C=O stretch, O-H stretch) and the cis double bonds (C=C stretch, =C-H bend). These techniques can be used as supporting methods in the characterization process or for specific applications like monitoring functional group changes.

Mass Spectrometry (MS) for Identification and Quantification (e.g., GC-MS, LC-MS)

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are fundamental for separating this compound from complex lipid mixtures found in biological samples, allowing for its subsequent identification and quantification.

Gas Chromatography (GC) and Derivatives (e.g., GC-FID, GC-MS)

Gas chromatography (GC), often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a widely used technique for the analysis of fatty acids, including this compound uni.lulipidmaps.orgoup.commdpi.comhplc.euresearchgate.netlibretexts.orgmegazyme.com. GC is particularly effective for the quantitative and qualitative determination of acyl lipids after they have been converted into fatty acid methyl esters (FAMEs) researchgate.net. This derivatization step, typically involving reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or sulfuric acid in methanol, is often necessary to improve the volatility and chromatographic properties of fatty acids for GC analysis hplc.euresearchgate.netresearchgate.net.

GC-FID provides a sensitive method for quantifying FAMEs based on their combustion and the resulting ions mdpi.com. GC-MS, on the other hand, offers structural information through the fragmentation patterns of the analytes, aiding in the identification of specific fatty acids like this compound oup.commdpi.comresearchgate.net. The identification of fatty acids by GC-MS often involves comparing their mass spectra and retention times to those of authentic standards oup.comresearchgate.net. Analysis of pyrrolidide derivatives by GC-MS can provide further structural confirmation, particularly regarding the position of double bonds oup.comresearchgate.net. For example, GC-MS analysis of pyrrolidide derivatives has been used to identify this compound (18:4Δ5,9,12,15), with characteristic ion peaks helping to establish the positions of double bonds oup.comresearchgate.net.

Different GC columns, such as poly(ethylene glycol) and more polar biscyanopropyl columns, can be employed to provide complementary retention characteristics, which is crucial for the identification of various fatty acid isomers mdpi.com. GC-MS/FID experiments can be conducted in split mode with specific inlet and detector temperatures and temperature programs tailored for fatty acid analysis mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., NARP-HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used in this compound research, particularly for separating fatty acids and their derivatives hplc.eu. While GC is predominant for general fatty acid analysis, HPLC plays an important role in applications such as the separation of geometrical isomers hplc.eu.

Non-aqueous reversed-phase HPLC (NARP-HPLC) coupled with mass spectrometry (MS), such as Atmospheric Pressure Chemical Ionisation (APCI)-MS, has been utilized for the analysis of triacylglycerols (TGs) containing unusual Δ5 unsaturated polymethylene interrupted fatty acids, including this compound, in conifer seed oils researchgate.net. NARP-HPLC separates TGs based on their equivalent carbon number, allowing for the differentiation of isomers researchgate.net. The retention behavior and fragmentation patterns in APCI mass spectra are used for the identification of TGs containing Δ5-UPIFAs researchgate.net.

HPLC methods can be developed for the accurate and rapid determination of fatty acids in plant materials jfda-online.compan.olsztyn.pl. Reversed-phase HPLC using C18 columns is commonly employed hplc.eujfda-online.com. While derivatization is often required for GC, it is not always necessary for HPLC analysis of fatty acids hplc.eu. However, labeling can be used in HPLC to increase detection sensitivity hplc.eu.

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, relatively low-cost, and rapid technique used for separating components of a mixture libretexts.orglibretexts.org. In the context of this compound research, TLC can be used for screening samples for the presence of fatty acids and for the preparative separation (fractionation) of small amounts of compounds libretexts.orgresearchgate.net.

TLC involves a stationary phase, commonly a thin layer of silica or alumina (B75360) on an inert backing, and a mobile phase (solvent) that moves up the plate by capillary action libretexts.orglibretexts.orgsavemyexams.com. The separation of compounds is based on their differential affinities for the stationary and mobile phases libretexts.org. After separation, spots can be visualized using various methods, such as UV light if the compounds absorb UV radiation, or by using chemical stains or charring reagents libretexts.orgsavemyexams.comepfl.ch. For fatty acids and lipids, visualization reagents like phosphomolybdic acid can be used, often followed by heating epfl.ch. TLC can be used to monitor the progress of reactions involving fatty acids or to quickly assess the fatty acid profile of different samples before employing more complex techniques like GC or HPLC libretexts.org.

Bioassays and Functional Assays for this compound Activity (Non-Clinical)

Beyond analytical characterization, research on this compound involves bioassays and functional assays to investigate its biological activities, particularly in non-clinical settings such as plant systems and in vitro enzyme studies.

Plant Growth and Development Assays

This compound is a plant metabolite nih.gov and its presence in various conifer species has been studied lipidmaps.orgwikipedia.orgresearchgate.netmdpi.com. Fatty acids are major components of plant lipids and can influence the growth and development of organisms, including insect herbivores researchgate.net. Studies have evaluated the effects of fatty acids, potentially including this compound as part of the fatty acid profile, on the suitability of conifers for insect colonization researchgate.net.

Bioassays involving plant growth and development can be designed to assess the effects of test substances, such as this compound or lipid extracts containing it, on seedling emergence and early growth oecd.orgoecd.org. These assays typically involve exposing seeds or plants to the substance in a controlled environment and measuring endpoints such as seedling emergence, biomass, shoot height, and visible detrimental effects oecd.orgoecd.org. Research findings suggest that plant tissues amended with synthetic fatty acids at concentrations representative of those found in certain conifers were compatible with the growth of beetle larvae researchgate.net. While this specific study focused on the interaction with insect herbivores, the methodology of amending plant tissues with fatty acids is relevant to studying the impact of individual fatty acids like this compound on plant growth or plant-organism interactions researchgate.net.

In vitro Enzyme Activity Modulation Assays

Enzyme activity assays are widely used to identify the presence or quantity of a specific enzyme and to investigate enzyme-substrate interactions sigmaaldrich.com. In the context of this compound research, in vitro enzyme assays can be employed to study how this compound might modulate the activity of specific enzymes.

This compound is believed to be synthesized from alpha-linolenic acid by the enzyme Δ5-desaturase lipidmaps.orgwikipedia.org. Functional assays can be designed to study the activity of desaturase enzymes and their ability to produce this compound lipidmaps.orgoup.comresearchgate.net. These assays might involve incubating the enzyme with its substrate (e.g., alpha-linolenic acid) and analyzing the reaction products, including this compound, using techniques like GC-MS oup.comresearchgate.net. Conversely, in vitro assays could also explore whether this compound itself affects the activity of other enzymes, potentially by acting as an inhibitor or activator.

Enzyme activity can be measured by monitoring the conversion of a substrate to a product, often using spectrophotometric or fluorescent methods sigmaaldrich.combiomol.com. For example, the activity of phosphatases can be measured by monitoring the formation of p-nitrophenol from p-nitrophenylphosphate spectrophotometrically . While specific in vitro enzyme activity modulation assays directly involving this compound as a modulator were not detailed in the provided snippets beyond its biosynthesis, the general principles of enzyme assays are applicable to investigating potential interactions between this compound and various enzymes megazyme.comsigmaaldrich.combiomol.com.

Chemical Synthesis and Derivatization of Coniferonic Acid

Total Synthesis Strategies for Coniferonic Acid (conceptual for complex fatty acids)

Total synthesis of complex fatty acids typically involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. For a molecule like this compound with multiple cis double bonds, this necessitates careful planning to ensure the correct placement and geometry of each unsaturation.

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials. For this compound, a retrosynthetic approach would likely involve disconnecting the molecule at strategic points, such as the double bonds or the carboxylic acid functional group, to identify potential intermediate fragments. youtube.comyoutube.com The synthesis of key intermediates would then focus on preparing these fragments with the necessary functional groups and stereochemical purity required for subsequent coupling reactions. This could involve various carbon-carbon bond forming reactions and functional group interconversions.

Achieving the all-cis configuration of the four double bonds in this compound is a primary challenge in its synthesis. Stereoselective synthesis methods are essential to control the geometry of newly formed double bonds. mdpi.comrsc.orgrsc.orgnih.gov Techniques such as alkyne reduction with specific catalysts (e.g., Lindlar catalyst for cis alkenes) or Wittig-type reactions designed for cis selectivity could be employed. youtube.comyoutube.com

Chemoselective synthesis is also critical to selectively react at specific functional groups within a molecule containing multiple reactive sites. rsc.orgias.ac.inrsc.orgmdpi.com For this compound, this would involve reactions that selectively target the positions where double bonds are to be introduced or modified, without affecting the existing unsaturations or the carboxylic acid group. Protecting group strategies might be necessary to temporarily mask certain functional groups during specific reaction steps.

Retrosynthetic Analysis and Key Intermediate Preparation

Semi-synthetic Modifications and Analog Synthesis of this compound

Semi-synthetic approaches involve using a naturally occurring precursor, such as this compound itself or a related fatty acid, and chemically modifying it to create derivatives or analogs. msu.edu This can be a more efficient route compared to total synthesis, especially if the natural source is abundant.

The this compound scaffold can be elaborated through various chemical transformations. This might include modifications of the carboxylic acid group (e.g., esterification, amidation), alterations to the double bonds (e.g., epoxidation, hydrogenation of specific double bonds), or the introduction of new functional groups along the hydrocarbon chain. These modifications can lead to a range of derivatives with potentially altered chemical properties.

Structure-Activity Relationship (SAR) studies in a non-clinical context focus on understanding how changes in the chemical structure of this compound derivatives affect their chemical or biochemical properties, excluding clinical efficacy or safety. nih.govuc.pt This could involve studying how modifications influence properties like solubility, stability, or reactivity in in vitro assays. For example, SAR studies might investigate how the position or configuration of double bonds, or the presence of different substituents, affects the interaction of this compound derivatives with enzymes involved in fatty acid metabolism or their behavior in chemical reactions.

Elaboration of this compound Scaffolds

Chemoenzymatic Synthesis and Biotransformation of this compound and Analogs

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations. nih.govmdpi.comrsc.orgnih.gov This approach can be particularly useful for introducing stereochemical control or performing reactions that are difficult to achieve solely through chemical means. For this compound, enzymes like desaturases, which are involved in the natural biosynthesis of unsaturated fatty acids, could be utilized in a chemoenzymatic route to introduce double bonds at specific positions with the correct cis configuration. oup.comresearchgate.netnih.govresearchgate.net

Biotransformation involves using biological systems, such as microorganisms or enzymes, to convert a substrate into a desired product. drughunter.com this compound can be a substrate for biotransformation by various organisms. For instance, some microorganisms might metabolize this compound, leading to the formation of oxidized or otherwise modified fatty acids. drughunter.com Enzymes isolated from organisms known to produce or metabolize this compound, such as the Δ5-desaturase from Chlamydomonas reinhardtii, have shown the ability to produce this compound from precursors like alpha-linolenic acid. oup.comresearchgate.netnih.gov This enzymatic activity can be harnessed for the bioproduction or biotransformation of this compound and its analogs.

Biocatalytic Approaches for Targeted Modifications

Biocatalysis leverages enzymes to facilitate chemical transformations, offering high chemo-, regio-, and enantioselectivity mdpi.comsymeres.com. This is particularly valuable for complex molecules like polyunsaturated fatty acids, where precise modifications are desired without affecting other parts of the molecule mdpi.com.

The biosynthesis of this compound in plants is understood to involve enzymatic steps. It is assumed to be synthesized from α-linolenic acid (18:3Δ9,12,15) through the action of a Δ5-desaturase enzyme wikipedia.orgoup.com. Desaturase enzymes are crucial in introducing double bonds into fatty acid chains researchgate.netnih.gov. These enzymes catalyze the dehydrogenation of a single bond between two carbon atoms to form a double bond in a stereospecific manner, typically resulting in the cis configuration found in natural fatty acids like this compound nih.gov.

Research has identified and characterized desaturase enzymes involved in the synthesis of Δ5-UBIFAs. For instance, a front-end desaturase from the microalga Chlamydomonas reinhardtii (CrDES) has been shown to produce pinolenic acid (18:3Δ5,9,12) and this compound (18:4Δ5,9,12,15) by Δ5-desaturation of linoleic acid (18:2Δ9,12) and α-linolenic acid, respectively oup.com. This suggests the potential for using such enzymes in biocatalytic systems to synthesize this compound or its precursors from more readily available fatty acids oup.com.

Biocatalytic approaches can also be applied to modify existing fatty acids. While direct biocatalytic modification of isolated this compound is less documented in the provided sources, the principles of biocatalysis, particularly enzyme-catalyzed reactions like esterification, transesterification, and oxidation, are widely applied to fatty acids and lipids mdpi.commdpi.comacsgcipr.org. These methods can be used to create derivatives with altered properties, such as structured lipids or biolubricants mdpi.commdpi.com. Lipase enzymes, for example, are known for their ability to catalyze esterification and transesterification reactions with high regioselectivity mdpi.com.

The development of engineered enzymes with tailored substrate specificity and activity is a significant aspect of biocatalysis for targeted modifications symeres.com. Directed evolution and structural optimization of enzymes can enhance their efficiency and selectivity for specific substrates, potentially including this compound or its derivatives symeres.comnih.gov.

Enzyme-Mediated Derivatization of this compound

Enzyme-mediated derivatization of this compound involves using specific enzymes to introduce functional groups or alter the structure of the molecule. As highlighted in the biosynthesis, Δ5-desaturases are key enzymes in the formation of this compound from α-linolenic acid wikipedia.orgoup.com. The activity of these desaturases dictates the introduction of the critical double bond at the Δ5 position oup.com.

Studies on the Chlamydomonas reinhardtii Δ5-desaturase (CrDES) provide insight into the enzymatic activity involved in this compound synthesis. Experiments expressing CrDES in yeast and tobacco demonstrated its ability to desaturate linoleic acid and α-linolenic acid, leading to the production of pinolenic acid and this compound, respectively oup.com. The desaturation activities observed for CrDES with different fatty acid substrates are summarized in the table below oup.com:

Substrate Fatty AcidDouble Bond Position(s)Observed Desaturation Activity (%)Product Fatty Acid
Linoleic acid (18:2)Δ9,1247.3Pinolenic acid (18:3)
α-Linolenic acid (18:3)Δ9,12,1523.6This compound (18:4)
18:1Δ91.2-
DLA (18:2)Δ11,146.5-
20:3Δ11,14,172.5-

This data indicates that CrDES exhibits higher desaturation activity towards linoleic acid compared to α-linolenic acid under the tested conditions oup.com. The enzyme's preference for C18 unsaturated fatty acids as substrates has also been noted oup.com.

Enzymatic reactions beyond desaturation can also be applied for the derivatization of fatty acids. Lipases are widely used for esterification and transesterification reactions, which can be employed to modify the carboxyl group of this compound or incorporate it into complex lipid structures mdpi.commdpi.com. For example, lipase-catalyzed esterification of fatty acids with various alcohols is a common biocatalytic approach for synthesizing esters with potential industrial applications, such as biolubricants mdpi.com. While specific examples of lipase-mediated derivatization of isolated this compound were not found in the search results, the general applicability of these enzymes to fatty acids suggests their potential for creating this compound esters or other lipid derivatives.

Future Directions and Emerging Research Avenues for Coniferonic Acid

Advanced Omics Technologies in Coniferonic Acid Research

The application of advanced 'omics' technologies, including metabolomics, lipidomics, transcriptomics, proteomics, and fluxomics, offers powerful tools to comprehensively study the biological systems involving this compound. azolifesciences.comresearchgate.net These technologies allow for a global view of metabolites, lipids, gene expression, protein profiles, and metabolic fluxes, providing insights into the intricate networks governing this compound biosynthesis and metabolism. azolifesciences.comresearchgate.net

Metabolomics and Lipidomics Profiling of this compound

Metabolomics and lipidomics, considered subfields of metabolomics, are crucial for the comprehensive analysis of small molecules and lipids within a biological system. researchgate.netnih.gov Applying these techniques to organisms producing this compound can provide detailed profiles of fatty acids and other metabolites, revealing how environmental changes or genetic modifications impact this compound levels. mdpi.com Lipidomics, specifically, focuses on the total lipid content and can identify different lipid molecules and their positional distribution. mdpi.com This can help in understanding how this compound is incorporated into various lipid classes and its role in cellular structures and functions. Studies utilizing metabolomics and lipidomics have been employed to assess fatty acid status and investigate metabolic responses. nih.govnih.gov

Transcriptomics and Proteomics for Pathway Elucidation

Transcriptomics involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire complement of proteins in a biological sample. azolifesciences.comresearchgate.net By analyzing gene expression levels (transcriptomics) and protein abundance and modifications (proteomics), researchers can identify the genes and enzymes involved in the biosynthesis and metabolism of this compound. azolifesciences.comresearchgate.netmdpi.com This can lead to the identification of key regulatory points and potential bottlenecks in the pathway. Proteomics is particularly valuable for understanding protein interactions and their contribution to biological processes. azolifesciences.com Integrating transcriptomics and proteomics data can provide a more complete picture of the biological processes related to this compound.

Fluxomics and Metabolic Modeling to Understand this compound Dynamics

Fluxomics is used to measure and analyze metabolic fluxes, providing insights into the rates of reactions within a metabolic network. Metabolic modeling involves the computational and mathematical analysis of complex biological systems. azolifesciences.comfrontiersin.org By combining fluxomics data with metabolic modeling, researchers can gain a quantitative understanding of how carbon flows through the pathways leading to this compound synthesis. This can help in identifying the most active pathways and predicting the effects of genetic or environmental perturbations on this compound production. Metabolic engineering principles often involve the systematic analysis of biological pathways and their reactions to determine metabolic functions in systems biology. mdpi.com

Metabolic Engineering and Synthetic Biology for this compound Production

Metabolic engineering and synthetic biology offer powerful strategies to enhance the production of this compound and potentially create novel analogs. frontiersin.orgmdpi.comnih.gov Metabolic engineering aims to modify the metabolic potential of microorganisms or plants to produce desired compounds, while synthetic biology focuses on designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes. frontiersin.orgmdpi.com

Pathway Engineering in Heterologous Hosts (e.g., Yeast, Microalgae, Tobacco)

Engineering the metabolic pathways for this compound biosynthesis in heterologous hosts like yeast, microalgae, and tobacco plants has shown promise for large-scale production. ebi.ac.ukuni.luaocs.orgnih.govcbs.dk Introducing genes encoding the necessary desaturase enzymes, such as the Δ5-desaturase that converts alpha-linolenic acid to this compound, into these hosts can enable them to produce this compound. wikipedia.orgebi.ac.uknih.govcbs.dk Studies have demonstrated the successful production of this compound in transgenic yeast and tobacco plants expressing a front-end desaturase from Chlamydomonas reinhardtii. ebi.ac.uknih.govcbs.dk The highest combined yield of pinolenic and coniferonic acids in transgenic tobacco leaves reached 44.7% of total fatty acids. nih.govcbs.dk Microalgae are also being explored as platforms for biofuel production due to their ability to produce significant amounts of oil. aocs.org

Synthetic Biology Approaches for Enhanced Biosynthesis and Novel Analogs

Synthetic biology approaches can be applied to optimize the entire pathway for this compound production, going beyond simply introducing individual genes. frontiersin.orgnih.govresearchgate.net This can involve designing and constructing synthetic gene circuits to regulate enzyme expression, optimizing codon usage for improved translation, and engineering cellular transport mechanisms to enhance product accumulation. mdpi.comhudsonlabautomation.comillinois.edu Furthermore, synthetic biology can be used to explore the creation of novel fatty acid analogs with modified structures and potentially enhanced properties, by altering enzyme specificities or introducing alternative substrates. nih.govmdpi.comfrontiersin.org The development of synthetic biology tools, such as DNA synthesis and sequencing, facilitates the construction and optimization of genes and pathways. hudsonlabautomation.com

This compound in Sustainable Agricultural and Biotechnological Applications (Non-Clinical)

Sustainable agriculture emphasizes practices that conserve natural resources, minimize environmental impact, and enhance the resilience of agricultural ecosystems to challenges such as abiotic stress. fondsdedotationroullier.org Biotechnological applications, including biorefining, focus on converting renewable biomass into valuable products. ieabioenergyreview.orgieabioenergy.commdpi.com this compound's natural occurrence in plants and the demonstrated ability to produce it in transgenic crops position it as a candidate for investigation within these domains.

Role in Crop Enhancement and Stress Resilience

Research into the specific roles of individual fatty acids in plant physiology is ongoing. While the direct mechanisms by which this compound might contribute to crop enhancement or stress resilience are not extensively documented in the provided search results, its presence in certain plant tissues offers a basis for future exploration. For instance, this compound has been detected in the needles of balsam fir (Abies balsamea). mdpi.com A study observed lower concentrations of this compound in balsam fir genotypes exhibiting high resistance to needle abscission, although the precise function of Δ5-UBIFAs like this compound in needles remains largely unknown. mdpi.com

The ability to genetically engineer plants to produce this compound has been demonstrated. Transgenic tobacco plants expressing a desaturase enzyme from Chlamydomonas reinhardtii (CrDES), which is involved in CA synthesis, successfully accumulated this compound in their leaves. ebi.ac.ukoup.comresearchgate.net The highest combined yield of pinolenic acid (another Δ5-UBIFA) and this compound in these transgenic plants reached 44.7% of total fatty acids, indicating the potential for large-scale production of CA in higher plants through biotechnology. oup.comresearchgate.net

Biostimulants, which can include organic acids and amino acids, are recognized for their potential to improve plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures, thereby enhancing crop productivity. mdpi.comsyngenta.co.uknichino.uknih.gov While this compound is a fatty acid and not typically categorized alongside common biostimulant organic acids like humic acid or amino acids, the broader understanding of how plant metabolites can influence stress responses suggests that further research into the potential biostimulant-like effects of this compound is warranted. mdpi.comsyngenta.co.uknih.gov The observed correlation between lower this compound levels and increased needle abscission resistance in balsam fir genotypes could imply a role, direct or indirect, in plant responses to environmental cues or stresses, although this requires further investigation to elucidate the underlying mechanisms. mdpi.com

Potential in Biorefinery Processes and Green Chemistry Initiatives

Biorefining involves the sustainable processing of renewable biomass into a range of bio-based products, including chemicals, materials, and energy. ieabioenergyreview.orgieabioenergy.commdpi.com Organic acids, in general, are considered valuable building blocks or final products within biorefinery platforms, contributing to the transition from petrochemical resources to renewable ones. researchgate.net

The detection of this compound in pine bark, a significant byproduct of the forestry industry and a potential feedstock for biorefining, highlights its relevance in this context. acs.org Utilizing components found in such biomass residues aligns with the principles of green chemistry and the circular economy by adding value to waste streams. ieabioenergy.comrsc.org

While specific processes for the extraction, conversion, or utilization of this compound within established biorefinery schemes are not detailed in the search results, its identification in a relevant biomass feedstock suggests potential. Future research could explore efficient and environmentally friendly methods for isolating this compound from sources like pine bark or genetically engineered crops. Subsequently, investigations could focus on potential applications for isolated this compound or its derivatives as bio-based chemicals or intermediates in various industrial processes, contributing to green chemistry initiatives. The structural features of this compound, particularly its multiple double bonds, could lend themselves to various chemical transformations for the production of novel bio-based materials or fine chemicals.

Q & A

Q. What are the established laboratory protocols for synthesizing Coniferonic acid, and how can purity be ensured?

this compound synthesis typically involves enzymatic oxidation of coniferyl alcohol or chemical pathways using lignin-derived precursors. A standard protocol includes:

  • Step 1 : Catalytic oxidation of coniferyl alcohol with laccase or peroxidase under controlled pH (4.5–6.0) and temperature (25–37°C) .
  • Step 2 : Purification via reversed-phase HPLC with UV detection (λ = 280 nm) to isolate the acid .
  • Validation : Purity is confirmed using HPLC-MS (>95% purity threshold) and NMR (¹H/¹³C) to verify structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton and carbon environments, particularly the carboxylic acid moiety (δ ~170 ppm in ¹³C NMR) .
  • FT-IR : Identification of functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., [M-H]⁻ ion at m/z 209.0455) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound in plant systems?

Advanced methods include:

  • Molecular docking : To simulate interactions with enzymes like cytochrome P450s or glutathione transferases .
  • Metabolomic network analysis : Tools like MetaCyc or KEGG pathways map potential degradation routes .
  • Validation : Cross-referencing in silico predictions with in vivo tracer experiments using ¹⁴C-labeled this compound .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variability in:

  • Biological models : Standardize cell lines (e.g., Arabidopsis thaliana for plant studies) or animal models .
  • Dosage and exposure time : Use dose-response curves (e.g., EC₅₀ calculations) to establish reproducibility .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across studies .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

Critical factors include:

  • pH gradients : Simulate gastrointestinal (pH 1.2–7.4) or cellular (pH 4.5–7.4) environments .
  • Temperature control : Use accelerated stability testing (40°C/75% RH) to model long-term degradation .
  • Analytical endpoints : Quantify degradation products via LC-MS/MS and compare to reference standards .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect sizes with α = 0.05 .
  • Outlier management : Apply Grubbs’ test or robust regression for skewed datasets .

Q. How can researchers adapt existing protocols to synthesize novel this compound analogs?

  • Scaffold modification : Introduce substituents (e.g., methyl groups) at the C-3 position via Suzuki coupling .
  • Green chemistry : Replace organic solvents with ionic liquids or supercritical CO₂ to enhance yield .
  • Characterization : Use 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity in derivatives .

Data Reproducibility & Ethics

Q. What metadata should accompany publications on this compound to ensure reproducibility?

Include:

  • Synthetic details : Catalyst loadings, reaction times, and purification yields .
  • Analytical parameters : HPLC gradients, NMR acquisition settings, and MS ionization modes .
  • Raw data access : Deposit spectra and chromatograms in repositories like Zenodo or Figshare .

Q. How should conflicting data on this compound’s ecological roles be addressed in meta-analyses?

  • Systematic review : Follow PRISMA guidelines to screen studies for bias .
  • Subgroup analysis : Stratify data by plant species, tissue type, or environmental stressors .
  • Transparency : Disclose funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.